molecular formula C9H13NO B009754 (4-Methoxy-3-methylphenyl)methanamine CAS No. 108125-07-1

(4-Methoxy-3-methylphenyl)methanamine

Cat. No.: B009754
CAS No.: 108125-07-1
M. Wt: 151.21 g/mol
InChI Key: XDGSESTXOSTZCM-UHFFFAOYSA-N
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Description

(4-Methoxy-3-methylphenyl)methanamine is an organic compound with the molecular formula C9H13NO It is a derivative of methanamine, where the phenyl ring is substituted with a methoxy group at the 4-position and a methyl group at the 3-position

Scientific Research Applications

(4-Methoxy-3-methylphenyl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-3-methylphenyl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxy-3-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of the aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: (4-Methoxy-3-methylphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated or sulfonated derivatives.

Comparison with Similar Compounds

    (4-Methoxyphenyl)methanamine: Lacks the methyl group at the 3-position.

    (3-Methoxy-4-methylphenyl)methanamine: Has the methoxy and methyl groups swapped in position.

    (4-Methoxy-3-methylphenyl)ethanamine: Contains an ethyl group instead of a methylene group.

Uniqueness: (4-Methoxy-3-methylphenyl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the phenyl ring can enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

IUPAC Name

(4-methoxy-3-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGSESTXOSTZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630458
Record name 1-(4-Methoxy-3-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108125-07-1
Record name 1-(4-Methoxy-3-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methoxy-3-methylphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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